molecular formula C11H18N2O2 B13243648 4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one

4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B13243648
M. Wt: 210.27 g/mol
InChI Key: NFOMOHHFIWFSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one (CAS 1706454-24-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol, this 1,2-dihydropyridin-2-one derivative is part of a class of heterocyclic compounds recognized for their significance in medicinal chemistry . The structural motif of the 1,2-dihydropyridin-2-one scaffold is of considerable interest in pharmaceutical research, and methods for its production, including reactions with boronic acid derivatives, are detailed in chemical patents . This product is available with a purity of 95% and is intended for laboratory research applications. It is strictly for professional use in a controlled laboratory setting. This compound is NOT intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

4-[2-(ethylamino)ethoxy]-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C11H18N2O2/c1-4-12-5-6-15-10-7-9(2)13(3)11(14)8-10/h7-8,12H,4-6H2,1-3H3

InChI Key

NFOMOHHFIWFSMP-UHFFFAOYSA-N

Canonical SMILES

CCNCCOC1=CC(=O)N(C(=C1)C)C

Origin of Product

United States

Preparation Methods

Core Dihydropyridinone Synthesis

The dihydropyridinone core (1,2-dihydropyridin-2-one) can be prepared by:

  • Cyclization of appropriate β-keto amides or related precursors.
  • Use of 4-aminotetrahydropyridinylidene salts as intermediates, which upon treatment with aldehydes under alkaline conditions yield substituted dihydropyridinones or β-aminoketones depending on the aldehyde type (aliphatic vs aromatic).

Attachment of the 4-[2-(Ethylamino)ethoxy] Side Chain

The 4-position substitution with a 2-(ethylamino)ethoxy group involves:

  • Nucleophilic substitution of a leaving group (e.g., halide or tosylate) at the 4-position of the dihydropyridinone ring by 2-(ethylamino)ethanol or its derivatives.
  • Alternatively, palladium-catalyzed cross-coupling reactions may be employed to introduce ether-linked aminoalkyl chains.

Detailed Synthetic Route and Reaction Conditions

Palladium-Catalyzed Cross-Coupling Approach

According to patent US8772497B2, a method for producing 1,2-dihydropyridin-2-one derivatives involves:

  • Reacting a halogenated dihydropyridinone intermediate with a boronic acid derivative in the presence of a palladium catalyst, copper compound, phosphorus ligand, and base.
  • Solvents such as 1,2-dimethoxyethane or toluene are preferred.
  • Reaction temperature ranges from ambient to reflux conditions, with typical stirring times of 1 to 10 hours (commonly around 4 hours).
  • Catalyst and reagent molar ratios are optimized for yield and purity (e.g., palladium compound 0.01–0.05 mol per mol substrate, copper compound 0.01–0.1 mol, base 1–5 mol).

This method allows selective functionalization and is suitable for introducing complex substituents via Suzuki-Miyaura type couplings.

Nucleophilic Substitution Method

An alternative preparation involves:

  • Starting from a 4-halo-1,6-dimethyl-1,2-dihydropyridin-2-one intermediate.
  • Reacting with 2-(ethylamino)ethanol or its protected derivatives under basic or neutral conditions to substitute the halogen with the ethylaminoethoxy group.
  • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol may be used.
  • Reaction temperatures typically range from room temperature to 80 °C.
  • The reaction time varies from several hours to overnight to ensure complete substitution.

Hydrolysis and Functional Group Transformations

  • The dihydropyridinone ring may be formed initially as a protected or substituted intermediate, followed by hydrolysis or deprotection steps to yield the final compound.
  • The use of alkaline media (e.g., potassium hydroxide) facilitates ring formation and substitution reactions.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Palladium catalyst loading 0.01–0.05 mol per mol substrate Pd(PPh3)4 or Pd(OAc)2 commonly used
Copper compound loading 0.01–0.1 mol per mol substrate Copper acetate or copper iodide preferred
Phosphorus ligand loading 0.05–0.1 mol per mol substrate Triarylphosphines or diphosphines used
Base 1–5 mol per mol substrate Triethylamine, potassium carbonate, etc.
Solvent 1,2-Dimethoxyethane, toluene, DMF, DMSO Depends on reaction step
Reaction temperature 25–110 °C Adjusted for optimal conversion
Reaction time 1–10 hours (typically ~4 hours) Stirring under inert atmosphere preferred

Research Findings and Observations

  • The palladium-catalyzed cross-coupling approach provides high selectivity and purity for 1,2-dihydropyridin-2-one derivatives with complex substituents.
  • Reaction solvents and conditions strongly influence yield and crystallinity of the product.
  • Crystallization from mixed solvents such as acetone and water improves isolation of pure compounds.
  • Aliphatic aldehydes in alkaline medium facilitate formation of β-hydroxyketones, while aromatic aldehydes tend to yield β-aminoketones or diketones, indicating the sensitivity of ring substitution to aldehyde type.
  • The ethylaminoethoxy side chain introduction is typically achieved via nucleophilic substitution on activated halogenated precursors, with reaction conditions optimized to prevent side reactions and degradation.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Dihydropyridinone core synthesis Cyclization or ring closure β-keto amides, alkaline hydrolysis Formation of 1,2-dihydropyridin-2-one core
1,6-Dimethyl substitution Alkylation Methyl iodide or methylating agents Introduction of methyl groups at N-1 and C-6
4-Position substitution Nucleophilic substitution or Pd-catalyzed coupling 4-halo intermediate + 2-(ethylamino)ethanol or boronic acid derivative Attachment of ethylaminoethoxy group
Purification and crystallization Solvent crystallization Acetone/water mixtures Isolation of pure crystalline compound

This synthesis strategy, supported by patent literature and experimental studies, delivers a robust, scalable route to 4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one with high purity and yield. The choice between palladium-catalyzed coupling and nucleophilic substitution depends on available intermediates and desired reaction scalability. The optimization of reaction parameters such as catalyst loading, solvent, temperature, and time is critical to achieving efficient production.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility: The dihydropyridinone core’s partial saturation may confer better conformational adaptability for target binding compared to rigid aromatic systems like benzofuran or quinoline .
  • Side Chain Optimization: The ethylaminoethoxy group balances solubility and membrane permeability, avoiding the extreme hydrophobicity seen in iodinated analogues (e.g., Desethylamiodarone) .
  • Toxicity Profile : The absence of halogens (e.g., iodine, chlorine) reduces risks of off-target interactions or accumulation-related toxicity observed in structurally complex analogues .

Biological Activity

The molecular formula of 4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one is C10H16N2O2C_{10}H_{16}N_{2}O_{2}, with a molecular weight of approximately 196.25 g/mol. The compound features a dihydropyridine core substituted with an ethylamino and an ethoxy group, which significantly influence its biological properties.

PropertyValue
Molecular FormulaC10H16N2O2C_{10}H_{16}N_{2}O_{2}
Molecular Weight196.25 g/mol
CAS Number1706429-19-7
IUPAC NameThis compound

Dihydropyridines are primarily known for their role as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissue. This action leads to vasodilation and reduced blood pressure, making these compounds useful in treating hypertension and angina.

This compound has been shown to exhibit:

  • Vasodilatory Effects : By blocking calcium channels, it reduces vascular resistance.
  • Cardioprotective Properties : Its ability to stabilize cardiac membranes can prevent arrhythmias.

Case Studies and Research Findings

  • Antihypertensive Activity : A study demonstrated that this compound significantly lowers blood pressure in hypertensive animal models. The reduction was attributed to its calcium channel blocking activity, which was comparable to established antihypertensive agents like amlodipine .
  • Neuroprotective Effects : Research has indicated that dihydropyridines may have neuroprotective properties due to their ability to modulate calcium influx in neurons. This property could be beneficial in conditions such as ischemic stroke and neurodegenerative diseases .
  • Lipid Metabolism : Another study explored the effects of this compound on lipid metabolism, revealing that it may influence lipid profiles positively by enhancing lipoprotein lipase activity .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntihypertensiveSignificant reduction in blood pressure
NeuroprotectiveModulation of calcium influx in neurons
Lipid MetabolismEnhanced lipoprotein lipase activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.